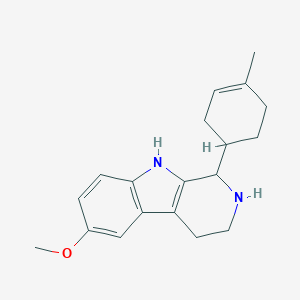![molecular formula C18H18N6O2S B282719 N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B282719.png)
N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical formula, C17H16N6O2S, and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. This compound has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. This suggests that this compound may have potential applications in the treatment of other diseases that are associated with inflammation and oxidative stress, such as cardiovascular disease and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in lab experiments is its anti-cancer properties. This makes it a valuable tool for researchers who are studying cancer and looking for new treatments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. One area of interest is in the development of new anti-cancer drugs that are based on this compound. Another area of interest is in the study of the compound's antioxidant properties and its potential applications in the treatment of other diseases that are associated with inflammation and oxidative stress. Additionally, more research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.
合成法
The synthesis of N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves several steps, including the reaction of 4-acetamidobenzenesulfonyl chloride with 5-amino-4-phenyl-1,2,4-triazole in the presence of a base such as sodium hydroxide. This reaction results in the formation of the intermediate product, 4-(acetylamino)phenyl 5-amino-4-phenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-bromoacetic acid to produce the final product, N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide.
科学的研究の応用
N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been found to have anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
特性
分子式 |
C18H18N6O2S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N6O2S/c1-12(25)20-13-7-9-14(10-8-13)21-16(26)11-27-18-23-22-17(19)24(18)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H2,19,22)(H,20,25)(H,21,26) |
InChIキー |
MTMNZMRBTZBBSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282656.png)

![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![2-(4-ethylphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282660.png)
![2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282661.png)
![5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282665.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)